Structural Differentiation: Δ¹⁶ Double Bond in 21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione Confers Unique D-Ring Unsaturation Absent in Clinically Used Betamethasone and Dexamethasone Analogs
The target compound possesses a Δ¹⁶ double bond in the D-ring (C-16 to C-17), creating a unique pregna-1,4,16-triene system, whereas the clinically utilized Betamethasone 21-acetate (CAS 987-24-6) and Dexamethasone 21-acetate contain only Δ¹ and Δ⁴ unsaturations with a fully saturated D-ring (pregna-1,4-diene) . This additional double bond is introduced via a controlled dehydration step during synthesis and is specifically absent in the final pharmaceutical-grade corticosteroids [1].
| Evidence Dimension | Number of double bonds in steroid nucleus |
|---|---|
| Target Compound Data | 3 double bonds (Δ¹, Δ⁴, Δ¹⁶) – pregna-1,4,16-triene system |
| Comparator Or Baseline | Betamethasone 21-acetate (987-24-6): 2 double bonds (Δ¹, Δ⁴) – pregna-1,4-diene; Dexamethasone 21-acetate: 2 double bonds (Δ¹, Δ⁴) – pregna-1,4-diene |
| Quantified Difference | Target compound contains one additional endocyclic double bond (Δ¹⁶) versus both comparators |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry assignments |
Why This Matters
The Δ¹⁶ double bond creates a unique chromophore and distinct chromatographic retention behavior essential for resolving this impurity from the main drug peak during HPLC analysis of Betamethasone Acetate.
- [1] ACS Publications. 'Notes—The Preparation of 16-Methyl-Δ¹⁶-steroids.' Describes preparation of the Δ¹⁶ double bond in 21-acetoxy-9α-fluoro-11β-hydroxy-16-methyl-4,16-pregnadiene-3,20-dione (VII). View Source
